L-Citrulline-4,4,5,5-d4
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Overview
Description
L-Citrulline-4,4,5,5-d4 is a deuterated form of L-Citrulline, an amino acid that plays a crucial role in the urea cycle. The deuterium atoms replace the hydrogen atoms at positions 4 and 5 in the molecule, making it useful in various scientific research applications, particularly in metabolic studies and as an internal standard in mass spectrometry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Citrulline-4,4,5,5-d4 typically involves the deuteration of L-Ornithine. The process includes the following steps:
Deuteration of L-Ornithine: L-Ornithine is treated with deuterium oxide (D2O) in the presence of a deuterium exchange catalyst to replace the hydrogen atoms with deuterium.
Conversion to this compound: The deuterated L-Ornithine is then converted to this compound through a series of enzymatic reactions involving carbamoyl phosphate and ornithine transcarbamylase.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large quantities of L-Ornithine are deuterated using industrial-scale deuterium exchange reactors.
Purification: The deuterated product is purified using chromatography techniques to achieve the desired isotopic purity.
Conversion and Isolation: The purified deuterated L-Ornithine is enzymatically converted to this compound, followed by isolation and further purification.
Chemical Reactions Analysis
Types of Reactions
L-Citrulline-4,4,5,5-d4 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form L-Arginine-4,4,5,5-d4.
Reduction: Reduction reactions can convert it back to L-Ornithine-4,4,5,5-d4.
Substitution: Deuterium atoms can be replaced with hydrogen atoms under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Deuterium exchange reactions typically involve deuterium oxide (D2O) and a suitable catalyst.
Major Products
L-Arginine-4,4,5,5-d4: Formed through oxidation.
L-Ornithine-4,4,5,5-d4: Formed through reduction.
L-Citrulline: Formed through deuterium substitution.
Scientific Research Applications
L-Citrulline-4,4,5,5-d4 has a wide range of applications in scientific research:
Chemistry: Used as an internal standard in mass spectrometry for quantifying metabolites.
Biology: Employed in metabolic studies to trace the urea cycle and amino acid metabolism.
Medicine: Investigated for its potential therapeutic effects in cardiovascular health and immune function.
Industry: Utilized in the production of deuterated compounds for research and development.
Mechanism of Action
L-Citrulline-4,4,5,5-d4 exerts its effects by being converted to L-Arginine-4,4,5,5-d4 through the action of the enzyme argininosuccinate synthase. L-Arginine-4,4,5,5-d4 is then used to produce nitric oxide (NO), which has various physiological effects, including vasodilation and improved blood flow . The molecular targets and pathways involved include the nitric oxide synthase (NOS) pathway and the urea cycle .
Comparison with Similar Compounds
L-Citrulline-4,4,5,5-d4 is unique due to its deuterium labeling, which makes it particularly useful in research applications. Similar compounds include:
L-Ornithine-4,4,5,5-d4: A precursor in the synthesis of this compound.
L-Arginine-4,4,5,5-d4: A product formed from this compound.
L-Citrulline-5-13C,4,4,5,5-d4: Another isotopically labeled form of L-Citrulline used in metabolic studies.
This compound stands out due to its specific isotopic labeling, which provides unique advantages in tracing metabolic pathways and quantifying metabolites in complex biological systems .
Properties
Molecular Formula |
C6H13N3O3 |
---|---|
Molecular Weight |
179.21 g/mol |
IUPAC Name |
(2S)-2-amino-5-(carbamoylamino)-4,4,5,5-tetradeuteriopentanoic acid |
InChI |
InChI=1S/C6H13N3O3/c7-4(5(10)11)2-1-3-9-6(8)12/h4H,1-3,7H2,(H,10,11)(H3,8,9,12)/t4-/m0/s1/i1D2,3D2 |
InChI Key |
RHGKLRLOHDJJDR-KKOAYFQZSA-N |
Isomeric SMILES |
[2H]C([2H])(C[C@@H](C(=O)O)N)C([2H])([2H])NC(=O)N |
Canonical SMILES |
C(CC(C(=O)O)N)CNC(=O)N |
Origin of Product |
United States |
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